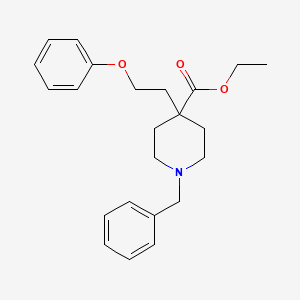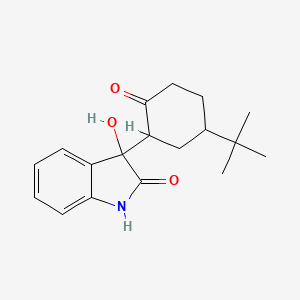
N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
Descripción general
Descripción
N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as CDMB, is a chemical compound that has been widely studied in recent years due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have a protective effect on the liver and kidneys in animal models of liver and kidney injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is its versatility. It can be synthesized on a large scale and can be easily modified to improve its properties. However, one of the limitations of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is its poor solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the potential toxicity and side effects of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One area of interest is the development of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea-based diagnostic tools for cancer imaging. Another area of interest is the investigation of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea as a therapeutic agent for other diseases such as inflammatory bowel disease and rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea and to optimize its properties for use in various scientific fields.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, N-cyclohexyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been investigated for its potential use as a diagnostic tool in cancer imaging. Its unique structural properties make it a promising candidate for further research in this field.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-17-14-10-13(8-9-15(14)20(11)2)19-16(21)18-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWUDHTWCNCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-quinolinyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B4066833.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B4066851.png)
![N-isopropyl-6-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)pyrimidin-4-amine](/img/structure/B4066853.png)
![{1-[5-[4-(hydroxymethyl)phenyl]-4-(4-methylphenyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B4066858.png)

![2-methyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4066873.png)
![1-[({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4066878.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4066884.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4066887.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4066891.png)
![N-(3,4-dichlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4066913.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4066918.png)